molecular formula C7H4BrClF3N B1484212 6-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 914642-83-4

6-Bromo-2-chloro-3-(trifluoromethyl)aniline

Cat. No.: B1484212
CAS No.: 914642-83-4
M. Wt: 274.46 g/mol
InChI Key: PLYPYTJGNRVZRX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-chloro-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloro-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYPYTJGNRVZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-chloro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, halogenated and trifluoromethyl-substituted aromatic compounds represent a cornerstone for the development of novel bioactive molecules. The strategic incorporation of these functional groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline (CAS No. 914642-83-4), a trifunctional aniline derivative with significant potential as a versatile building block in organic synthesis. While specific data for this compound is limited, this document will synthesize available information on analogous structures to present a comprehensive profile encompassing its chemical identity, physicochemical properties, a plausible synthetic route, and its prospective role in the design of new therapeutic agents.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for unambiguous scientific communication and patent literature. The structure of the title compound features an aniline core with three distinct substituents.

IUPAC Name

Based on the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is 6-Bromo-2-chloro-3-(trifluoromethyl)aniline .[2] The numbering of the aniline ring begins at the carbon bearing the amino group (-NH2) and proceeds in the direction that assigns the lowest possible locants to the substituents. The substituents are then cited in alphabetical order.

Synonyms

While no widely recognized common names or trivial names for this specific compound are documented, systematic variations in nomenclature may be encountered in different chemical databases. These can include:

  • Benzenamine, 6-bromo-2-chloro-3-(trifluoromethyl)-

  • Aniline, 6-bromo-2-chloro-3-(trifluoromethyl)-

Chemical Structure

The two-dimensional chemical structure of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline is depicted below:

Physicochemical and Spectroscopic Properties

Detailed experimental data for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline are not extensively reported in the public domain. However, its properties can be reliably inferred from data available for structurally similar compounds and through computational predictions.

Tabulated Physicochemical Data
PropertyValue (Predicted/Inferred)Source/Basis for Inference
CAS Number 914642-83-4[2]
Molecular Formula C₇H₄BrClF₃NCalculated
Molecular Weight 274.47 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related anilines[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solventsGeneral property of substituted anilines
XLogP3 ~4.0Inferred from similar compounds[4]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 1 (N), 3 (F)Calculated

Note: Predicted values are generated from computational algorithms and should be used as an estimation pending experimental verification.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected features in key spectroscopic analyses can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M+) would be expected around m/z 273 and 275, with other isotopic contributions.

Synthesis and Reaction Chemistry

A detailed, peer-reviewed synthesis protocol for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline has not been published. However, a plausible and efficient synthetic route can be designed based on well-established methodologies in aromatic chemistry, particularly the electrophilic halogenation of substituted anilines.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential halogenation of a suitable trifluoromethylaniline precursor. The directing effects of the substituents are crucial in determining the order of the reactions.

G target 6-Bromo-2-chloro-3-(trifluoromethyl)aniline intermediate1 2-Chloro-3-(trifluoromethyl)aniline target->intermediate1 Bromination starting_material 3-(Trifluoromethyl)aniline intermediate1->starting_material Chlorination

Caption: Retrosynthetic analysis of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline.

Step-by-Step Synthetic Protocol

This proposed synthesis aims to achieve the desired substitution pattern by leveraging the ortho-, para-directing effect of the amino group and the meta-directing effect of the trifluoromethyl group.

Step 1: Chlorination of 3-(Trifluoromethyl)aniline

The initial step involves the regioselective chlorination of 3-(trifluoromethyl)aniline. The amino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The positions ortho and para to the amino group are 2, 4, and 6. The position meta to the trifluoromethyl group is position 5. Therefore, chlorination is expected to occur at the 2, 4, or 6 positions. To achieve selective monochlorination at the 2-position, a mild chlorinating agent and controlled reaction conditions are necessary.

  • Reagents and Materials:

    • 3-(Trifluoromethyl)aniline

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 3-(Trifluoromethyl)aniline (1.0 eq.) in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Add N-Chlorosuccinimide (1.0-1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 2-Chloro-3-(trifluoromethyl)aniline.

Step 2: Bromination of 2-Chloro-3-(trifluoromethyl)aniline

The subsequent bromination of the 2-chloro-3-(trifluoromethyl)aniline intermediate is directed by the remaining activating amino group to the vacant para position (position 6).

  • Reagents and Materials:

    • 2-Chloro-3-(trifluoromethyl)aniline

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-Chloro-3-(trifluoromethyl)aniline (1.0 eq.) in DMF or DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise.

    • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or GC-MS.

    • Perform an aqueous work-up similar to Step 1.

    • Purify the final product, 6-Bromo-2-chloro-3-(trifluoromethyl)aniline, by column chromatography or recrystallization.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination start1 3-(Trifluoromethyl)aniline reagent1 NCS, Acetonitrile, 0°C to RT start1->reagent1 product1 2-Chloro-3-(trifluoromethyl)aniline reagent1->product1 reagent2 NBS, DMF, 0°C to RT product1->reagent2 product2 6-Bromo-2-chloro-3-(trifluoromethyl)aniline reagent2->product2 G 6-Bromo-2-chloro-3-(trifluoromethyl)aniline 6-Bromo-2-chloro-3-(trifluoromethyl)aniline Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 6-Bromo-2-chloro-3-(trifluoromethyl)aniline->Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalization at C-Br/C-Cl N-Acylation / N-Alkylation N-Acylation / N-Alkylation 6-Bromo-2-chloro-3-(trifluoromethyl)aniline->N-Acylation / N-Alkylation Modification of -NH2 Novel Scaffolds Novel Scaffolds Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)->Novel Scaffolds N-Acylation / N-Alkylation->Novel Scaffolds Biological Screening Biological Screening Novel Scaffolds->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Drug Candidate Drug Candidate Lead Compound Identification->Drug Candidate

Caption: Logical workflow for the application of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline in drug discovery.

Conclusion

6-Bromo-2-chloro-3-(trifluoromethyl)aniline is a synthetically valuable, yet underexplored, chemical intermediate. Its unique combination of a reactive amine handle and two distinct halogen atoms, along with the electronically influential trifluoromethyl group, makes it an attractive starting material for the synthesis of complex molecules. While detailed experimental data are currently lacking, this guide provides a solid foundation for researchers by establishing its correct IUPAC nomenclature, predicting its key physicochemical properties, outlining a plausible synthetic strategy, and highlighting its potential in the rational design of new pharmaceuticals and agrochemicals. Further experimental investigation into the synthesis and reactivity of this compound is warranted and will undoubtedly expand the toolbox of medicinal and synthetic chemists.

References

  • ResearchGate. (n.d.). Trifluoromethylated bioactive molecules and the construction of.... Retrieved from [Link]

  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • PubMed. (2014, July 15). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • Cheméo. (n.d.). Aniline, 2-bromo-6-chloro - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers a comprehensive overview of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline (CAS No. 1187386-36-5), a halogenated and trifluoromethylated aniline derivative with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. While this specific isomer is a less common, and likely novel, chemical entity with limited publicly available data, this document provides a robust framework for its synthesis, potential applications, and safe handling, drawing upon established principles of organic chemistry and the well-documented properties of its structural analogs. This guide is intended for an audience of researchers, scientists, and professionals in drug development and medicinal chemistry.

Physicochemical and Spectroscopic Profile

Detailed experimental data for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline is not extensively reported. However, based on the analysis of structurally similar compounds, a predicted profile can be established to guide research and development efforts.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₇H₄BrClF₃N-
Molecular Weight274.47 g/mol -
AppearanceOff-white to beige solidAnalogy with similar halogenated anilines
Melting Point45-60 °CBased on melting points of related isomers
Boiling Point> 200 °C at 760 mmHgExtrapolation from similar compounds
SolubilitySoluble in organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in waterGeneral solubility of halogenated anilines
pKa~1-2Electron-withdrawing effects of halogens and CF₃ group

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, with coupling constants characteristic of ortho-coupling. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR will display seven signals corresponding to the aromatic carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is anticipated for the -CF₃ group.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[1][2]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Proposed Synthesis Strategy

A plausible and efficient synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline can be envisioned starting from the commercially available 2-chloro-3-(trifluoromethyl)aniline. The key transformation is a regioselective electrophilic bromination of the aniline ring.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-chloro-3-(trifluoromethyl)aniline, the position para to the amino group (position 6) is sterically accessible and electronically favored for bromination.

Synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline start 2-Chloro-3-(trifluoromethyl)aniline product 6-Bromo-2-chloro-3-(trifluoromethyl)aniline start->product Bromination reagent N-Bromosuccinimide (NBS) Acetonitrile (ACN) Applications cluster_pharma Potential Therapeutic Areas cluster_agro Potential Agrochemical Uses Core 6-Bromo-2-chloro-3-(trifluoromethyl)aniline Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Kinase_Inhibitors Kinase Inhibitors Pharma->Kinase_Inhibitors GPCR_Modulators GPCR Modulators Pharma->GPCR_Modulators Ion_Channel_Blockers Ion Channel Blockers Pharma->Ion_Channel_Blockers Insecticides Insecticides Agro->Insecticides Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides

Sources

Solubility of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline, a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Given the scarcity of published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the molecular characteristics governing solubility, present an illustrative solubility profile based on first principles, and provide a detailed, self-validating experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and process development scientists who require a deep understanding of this compound's behavior in various organic media to enable robust process design, purification, and formulation.

Introduction: The Strategic Importance of Solubility Data

6-Bromo-2-chloro-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine. Its unique substitution pattern—featuring a bromine, a chlorine, and a trifluoromethyl group—provides multiple reactive handles for complex molecular construction. The efficiency of synthetic reactions, the viability of purification techniques such as recrystallization, and the success of formulation development are all critically dependent on a thorough understanding of the compound's solubility.

Selecting an appropriate solvent is paramount. For synthesis, the solvent must dissolve reactants to facilitate chemical transformations. For purification, the ideal solvent system will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, maximizing the recovery of pure crystalline material.[1] This guide provides the foundational knowledge and practical tools necessary to make these critical decisions with confidence.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] An analysis of the structure of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline allows for a rational prediction of its behavior.

  • Aromatic Core: The central benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents (e.g., Toluene, Dichloromethane) through π-stacking and van der Waals forces.

  • Amino Group (-NH₂): This is a polar, protic group capable of acting as a hydrogen bond donor. This feature suggests at least moderate solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol).[1]

  • Halogen Substituents (-Br, -Cl): These atoms increase the molecular weight and polarizability of the molecule, enhancing London dispersion forces. They also introduce dipoles, contributing to the overall polarity.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. While it increases the overall molecular weight, its unique electronic nature can influence interactions with polar aprotic solvents (e.g., Acetone, THF, DMSO).

Based on this structural analysis, we can anticipate that 6-Bromo-2-chloro-3-(trifluoromethyl)aniline will exhibit broad solubility across moderately polar to nonpolar solvents, with particularly good solubility in polar aprotic solvents that can engage in dipole-dipole interactions without competing for hydrogen bonding sites.

Illustrative Solubility Profile

The following table provides an estimated, qualitative solubility profile for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline in a range of common organic solvents at ambient temperature (approx. 20-25°C). These are predictive values and must be confirmed by empirical testing for any critical application.

Solvent Class Solvent Predicted Solubility Rationale for Prediction
Polar Protic MethanolModerately SolubleHydrogen bonding with the -NH₂ group is possible, but the bulky, halogenated aromatic core limits high solubility.
EthanolModerately SolubleSimilar to methanol, with slightly lower polarity potentially improving interaction with the aromatic ring.[1]
Polar Aprotic AcetoneSolubleStrong dipole-dipole interactions with the halogen and CF₃ groups.
Tetrahydrofuran (THF)SolubleGood balance of polarity and ether functionality to dissolve the compound effectively.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar nature effectively solvates the molecule.
AcetonitrileModerately SolubleThe polarity is suitable, but it may be a less effective solvent than other polar aprotics.
Moderately Polar Ethyl AcetateSolubleEster functionality provides sufficient polarity to interact with the solute's functional groups.
Non-polar Dichloromethane (DCM)SolubleEffective at dissolving large, moderately polar organic molecules.
TolueneSparingly SolubleAromatic-aromatic (π-stacking) interactions are possible, but the compound's polarity may limit high solubility.
HexaneInsolubleThe significant difference in polarity between the nonpolar alkane and the polar aniline derivative prevents dissolution.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate, reproducible solubility data, a standardized experimental procedure is essential. The Equilibrium Shake-Flask Method is a robust and widely accepted technique.[3][4]

Principle

The method involves generating a saturated solution, where the dissolved solute is in dynamic equilibrium with an excess of undissolved solid.[5] The concentration of the solute in the clear, saturated supernatant is then measured, which, by definition, is its solubility at that temperature.

Mandatory Safety Precautions

Substituted anilines, particularly halogenated ones, should be handled with care. Based on data for similar compounds, 6-Bromo-2-chloro-3-(trifluoromethyl)aniline should be presumed to be toxic if swallowed, inhaled, or in contact with skin, and to cause serious eye irritation.[6][7]

  • Always work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8]

Detailed Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess solute to a known volume of solvent in a sealed vial B 2. Place vial in a temperature-controlled shaker (e.g., 25°C) A->B Setup C 3. Agitate for 24-48 hours to ensure equilibrium is reached B->C Incubation D 4. Centrifuge the vial to pellet undissolved solid C->D Post-Equilibration E 5. Withdraw supernatant using a pipette with a syringe filter (e.g., 0.45 µm PTFE) D->E Clarification F 6a. Gravimetric Analysis: Weigh aliquot, evaporate solvent, re-weigh residue E->F Method A G 6b. Instrumental Analysis (HPLC/UV): Dilute aliquot precisely and analyze against a calibration curve E->G Method B (Preferred) H 7. Calculate Solubility (e.g., in g/100 mL or mg/mL) F->H G->H

Caption: Experimental workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

Apparatus and Materials:

  • 6-Bromo-2-chloro-3-(trifluoromethyl)aniline (solute)

  • Selected organic solvents (high purity, HPLC grade recommended)

  • Analytical balance (4 decimal places)

  • 20 mL glass scintillation vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed vial (for gravimetric method)

  • HPLC or UV-Vis Spectrophotometer (for instrumental method)

Procedure:

  • Preparation of Saturated Solution: To a 20 mL vial, add a precisely weighed amount of solvent (e.g., 10.00 g). Add an excess amount of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline (e.g., 500 mg). The key is to have a visible amount of undissolved solid after equilibration.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[3] Preliminary studies can confirm the minimum time required by sampling at different intervals (e.g., 24, 36, 48 hours) until the measured concentration remains constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[3]

  • Sample Collection: Carefully draw the clear supernatant into a syringe. Attach a 0.45 µm syringe filter and dispense the clarified saturated solution into a clean, tared vial. This filtration step is crucial to remove any fine particulates.[3]

  • Analysis of Saturated Solution:

    • Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. Once a constant weight is achieved, weigh the vial again. The difference is the mass of the dissolved solute.[9][10]

    • Instrumental Method (HPLC Recommended): Prepare a stock solution of the aniline in a suitable solvent and create a series of standards of known concentrations to generate a calibration curve. Precisely dilute a known mass or volume of the filtered saturated solution and analyze it using the validated HPLC method. Determine the concentration from the calibration curve.[3]

Calculation of Solubility
  • Gravimetric Method:

    • Mass of saturated solution = (Weight of vial + solution) - (Weight of empty vial)

    • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

    • Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100

  • Instrumental Method:

    • Concentration (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

    • To convert to g/100 mL, simply divide the mg/mL value by 10.

Critical Factors Influencing Experimental Accuracy

Achieving trustworthy solubility data requires meticulous control over several experimental variables.

  • Temperature: The solubility of solids is highly sensitive to temperature. Maintaining a constant and accurately recorded temperature (± 0.5 °C) throughout the equilibration and separation steps is the most critical factor for reproducibility.[4]

  • Purity: The purity of both the 6-Bromo-2-chloro-3-(trifluoromethyl)aniline and the solvent must be high. Impurities can alter the solution's properties and lead to erroneous results.[11]

  • Equilibrium Time: It is imperative to allow sufficient time for the system to reach true thermodynamic equilibrium. Rushing this step is a common source of error, often leading to an underestimation of solubility.[3][12]

  • Solid Phase Analysis: After the experiment, the remaining solid should ideally be collected and analyzed (e.g., by DSC, XRD) to confirm that no polymorphic transformation or solvate formation occurred during equilibration, as different solid forms can have different solubilities.[3]

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline. While the illustrative profile provides a valuable starting point for solvent screening, the detailed experimental protocol offers a clear and reliable pathway for generating the precise, high-quality data required for advanced chemical process development. By adhering to the principles of equilibrium solubility and maintaining strict control over experimental parameters, researchers can confidently characterize the behavior of this important chemical intermediate, accelerating innovation in both the pharmaceutical and agrochemical industries.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.).
  • Wikipedia. (n.d.). Solubility equilibrium.
  • Quora. (2017). How can you determine the solubility of organic compounds?
  • World Health Organization. (2018).
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Lund University Publications. (n.d.).
  • BenchChem. (2025). Solubility Profile of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide.
  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Methoxy-3-(trifluoromethyl)aniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)aniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene.
  • ChemicalBook. (n.d.). 6-Bromo-2-chloro-3-(trifluoromethyl)aniline | 914642-83-4.
  • PubChem. (n.d.). 3-Bromo-6-chloro-2-fluoroaniline.
  • Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
  • PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)aniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • ChemScene. (n.d.). 6-Bromo-2-methyl-3-(trifluoromethyl)aniline.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
  • Cheméo. (n.d.). Aniline, 2-bromo-6-chloro - Chemical & Physical Properties.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221.
  • ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44, 3595–3597.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline.
  • Google Patents. (n.d.).
  • NIST. (n.d.). Aniline, 6-bromo-2-chloro. In NIST Chemistry WebBook.

Sources

Methodological & Application

Preparation of indoles from 6-Bromo-2-chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic pathways for converting 6-Bromo-2-chloro-3-(trifluoromethyl)aniline into functionalized indole scaffolds.

This specific aniline precursor is a high-value synthon for medicinal chemistry. The presence of the trifluoromethyl (


)  group modulates lipophilicity and metabolic stability, while the chlorine (

)
atom provides a handle for further diversification or steric occlusion. The bromine (

)
at the ortho position (C6) is the mechanistically critical handle for Palladium-catalyzed annulation.

Executive Summary

This guide outlines two robust protocols for synthesizing indoles from 6-Bromo-2-chloro-3-(trifluoromethyl)aniline. Due to the specific substitution pattern of the starting material, the resulting scaffold is a 7-chloro-6-(trifluoromethyl)indole .

  • Method A (Larock Heteroannulation): Best for synthesizing 2,3-disubstituted indoles in a single step using internal alkynes.[1]

  • Method B (Sonogashira/Cyclization): Best for synthesizing 2-substituted indoles or unsubstituted parent indoles using terminal alkynes.

Structural Transformation Map

The regiochemical outcome is dictated by the aniline numbering. The C6-Bromine serves as the oxidative addition site (becoming Indole C3a), while the C2-Chlorine remains adjacent to the nitrogen (becoming Indole C7).

Precursor PositionSubstituentIndole PositionResulting Motif
Aniline C1

Indole N1 Indole Nitrogen
Aniline C2

Indole C7 7-Chloro
Aniline C3

Indole C6 6-Trifluoromethyl
Aniline C6

Indole C3a Bridgehead Carbon

Reaction Pathways & Mechanism

The following diagram illustrates the two primary workflows. The Larock pathway involves direct insertion of an internal alkyne, while the Sonogashira pathway proceeds via a discrete alkynyl-aniline intermediate.

IndoleSynthesis cluster_legend Pathway Key SM 6-Bromo-2-chloro- 3-(trifluoromethyl)aniline Larock_Cat Pd(OAc)2 / Ligand Internal Alkyne SM->Larock_Cat Sono_Cat Pd(PPh3)2Cl2 / CuI Terminal Alkyne SM->Sono_Cat Pd_Complex Arylpalladium(II) Intermediate Larock_Cat->Pd_Complex Oxidative Addition Indole_23 2,3-Disubstituted 7-Cl-6-CF3-Indole Pd_Complex->Indole_23 Alkyne Insertion & Reductive Elimination Alkynyl_Aniline 2-Alkynyl-6-chloro- 5-(trifluoromethyl)aniline Sono_Cat->Alkynyl_Aniline C-C Coupling Cyclization Base-Mediated Cyclization (CuI/DMF) Alkynyl_Aniline->Cyclization 5-endo-dig Indole_2 2-Substituted 7-Cl-6-CF3-Indole Cyclization->Indole_2 Ring Closure key1 Method A: Larock (One-Pot) key2 Method B: Stepwise

Caption: Divergent synthesis of 7-chloro-6-(trifluoromethyl)indoles via Larock (top) and Sonogashira (bottom) manifolds.

Method A: Larock Heteroannulation Protocol

Target: 2,3-Disubstituted Indoles.[2] Mechanism: This reaction relies on the oxidative addition of Pd(0) to the C6-Br bond. The para-positioned


 group (relative to the C6-Br) makes the aryl ring electron-deficient, facilitating this oxidative addition step [1].
Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aniline SM 1.0Substrate6-Bromo-2-chloro-3-(trifluoromethyl)aniline
Internal Alkyne 1.2 - 1.5Coupling PartnerDiphenylacetylene, 3-Hexyne, etc.
Catalyst 0.05 (5 mol%)Pd Source

Ligand 0.10 (10 mol%)Stabilizer

(Standard) or

(for difficult substrates)
Base 3.0Acid Scavenger

or

Additive 1.0Promoter

or

Solvent [0.2 M]MediumDMF (Anhydrous)
Step-by-Step Protocol
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Charging: Add the aniline (1.0 equiv), internal alkyne (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    
    (1.0 equiv) to the vial.
  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M relative to the aniline.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal the vessel and heat to 100 °C for 12–24 hours.

    • Note: The 7-chloro substituent adds steric bulk near the nucleophilic nitrogen. If conversion is slow, increase temperature to 120 °C.

  • Workup: Cool to room temperature. Dilute with diethyl ether or EtOAc. Wash with water (3x) to remove DMF and salts. Wash with brine (1x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Method B: Sonogashira Coupling & Cyclization

Target: 2-Substituted Indoles or Unsubstituted Indoles. Mechanism: A stepwise approach where the alkyne is first installed, followed by a copper- or base-mediated nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization) [2].

Step 1: Sonogashira Coupling[3][4][5][6]
  • Catalyst System:

    
     (5 mol%) and 
    
    
    
    (2 mol%).
  • Base/Solvent:

    
     (Triethylamine) is often used as both base and co-solvent, mixed with DMF or THF.
    
  • Procedure:

    • Combine aniline (1.0 equiv), terminal alkyne (1.2 equiv), Pd catalyst, and CuI in a sealed tube under Argon.

    • Add degassed THF/

      
       (1:1 ratio).
      
    • Stir at 60–80 °C for 4–8 hours.

    • Monitor: Check for the disappearance of the aryl bromide. The electron-deficient ring usually couples efficiently.

    • Isolate the 2-alkynyl-aniline intermediate before proceeding.

Step 2: Indole Cyclization[7]
  • Reagents:

    
     (10–20 mol%) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or NMP.

  • Procedure:

    • Dissolve the intermediate alkynyl aniline in DMF.

    • Add CuI.[3]

    • Heat to 100 °C . The amine will attack the activated alkyne to close the ring.

    • Note: For TMS-protected alkynes (to make the parent indole), treat with

      
       in MeOH first to remove the TMS group, then cyclize.
      

Critical Technical Considerations

Regioselectivity in Larock Synthesis

When using unsymmetrical internal alkynes (


, where 

is large and

is small), the larger group (

) typically ends up at the C2 position
of the indole, and the smaller group (

) at C3 [3].
  • Why? During the insertion of the alkyne into the Ar-Pd bond, the steric clash between the alkyne substituent and the bulky aryl ligand (specifically the ortho-chloro group in your substrate) directs the smaller group toward the metal center (C3).

Impact of the 7-Chloro Group

The chlorine atom at the C2 position of the aniline ends up at the C7 position of the indole.

  • Steric Effect: This places a halogen atom in close proximity to the indole nitrogen. This can sterically hinder the final reductive elimination step or the initial coordination of the amine to the Pd(II) intermediate.

  • Mitigation: If yields are low, switch to a more electron-rich, sterically compact ligand like dppe (1,2-bis(diphenylphosphino)ethane) or increase the reaction temperature.

Impact of the 6-Trifluoromethyl Group

The


 group ends up at C6 of the indole.
  • Electronic Effect: Being electron-withdrawing, it lowers the pKa of the indole N-H. This makes the resulting indole more acidic than standard indoles (

    
     vs 21). This property is advantageous for subsequent N-alkylation reactions but may require careful handling during base-mediated workups to avoid deprotonation/loss into aqueous layers.
    

References

  • Larock Indole Synthesis Scope: Larock, R. C.; Yum, E. K.[2] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Sonogashira-Cyclization Strategy: Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of indoles." Organic Letters, 2003 , 5(21), 3843-3846. Link

  • Regioselectivity in Indole Synthesis: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 2-Chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective bromination of 2-chloro-3-(trifluoromethyl)aniline , a challenging substrate due to the competing electronic directing effects and steric hindrance introduced by the trifluoromethyl (


) and chloro (

) substituents.

Executive Summary: The Regioselectivity Challenge

The Core Problem: Brominating 2-chloro-3-(trifluoromethyl)aniline presents a classic conflict between electronic activation and steric hindrance .

  • Electronic Driver: The amino group (

    
    ) at position C1 is the strongest activator, directing the incoming electrophile (
    
    
    
    ) primarily to the para (C4) and ortho (C6) positions.
  • Steric Barrier: The bulky trifluoromethyl group (

    
    ) at C3 creates significant steric crowding at the electronically favored C4  position (the "buttressing effect").
    
  • Secondary Directors: The chloro group (

    
    ) at C2 is a weak deactivator but an ortho/para director (directing to C5), while 
    
    
    
    is a strong meta-director (also directing to C5). Neither strongly supports C4 or C6, leaving the regiochemistry dependent on the amine's influence vs. steric constraints.

Target Outcome: The desired pharmacophore is typically the 4-bromo isomer (para-bromination). The common impurities are the 6-bromo isomer (ortho-bromination, favored sterically) and the 4,6-dibromo species (over-reaction).

Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways. The goal is to maximize Pathway A (Electronic Control) while suppressing Pathway B (Steric Control) and Pathway C (Over-bromination).

BrominationPathways SM Starting Material 2-Chloro-3-(trifluoromethyl)aniline Para TARGET: 4-Bromo Isomer (Electronic Product) Favored by Polar Solvents SM->Para Major Pathway (Para-direction) Ortho IMPURITY: 6-Bromo Isomer (Steric Product) Favored by High Temp SM->Ortho Minor Pathway (Steric relief) NBS Reagent: NBS (Controlled Electrophile) NBS->SM DiBromo IMPURITY: 4,6-Dibromo (Over-bromination) Favored by Excess Reagent Para->DiBromo Excess NBS Ortho->DiBromo Excess NBS

Caption: Competitive reaction pathways. The amino group directs strongly to C4, but the adjacent


 group sterically hinders this approach, risking diversion to C6.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of the 6-bromo isomer."

Diagnosis: This indicates that steric factors are overriding the electronic preference. The


 group at C3 is blocking the C4 position. This often occurs when the reaction temperature is too high (providing energy to overcome the activation barrier for the less favored transition state) or the solvent is non-polar.

Corrective Action:

  • Switch Solvent to DMF: Use N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Polar aprotic solvents stabilize the polarized transition state leading to the para-product (C4), enhancing electronic selectivity over steric control.

  • Lower the Temperature: Conduct the reaction at -10°C to 0°C . Lower temperatures favor the kinetic product (para) driven by the electronic activation of the amine.

  • Avoid Lewis Acids: Do not use Lewis acids (like

    
    ), as they can make the "bromine" species smaller and more reactive, reducing selectivity.
    
Issue 2: "The reaction yields a mixture of mono- and di-bromo products."

Diagnosis: The product (4-bromo aniline) is still activated enough to react with a second equivalent of bromine at the C6 position. This is a classic "over-bromination" issue caused by high local concentrations of the brominating agent.

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of N-Bromosuccinimide (NBS). Never use excess.

  • Slow Addition: Dissolve NBS in DMF and add it dropwise to the aniline solution over 30–60 minutes. This keeps the concentration of the brominating agent low relative to the unreacted starting material.

  • Reagent Choice: Switch from elemental Bromine (

    
    ) to NBS . NBS provides a slow, controlled release of the active brominating species, preventing the "flooding" that leads to di-bromination.
    
Issue 3: "The reaction is sluggish/incomplete even after 24 hours."

Diagnosis: The substrate is electron-deficient. Although the


 group activates the ring, the 

and

groups are electron-withdrawing (EWG), deactivating the ring compared to pure aniline.

Corrective Action:

  • Catalysis: Add a catalytic amount (5-10 mol%) of Ammonium Acetate (

    
    ) . This acts as a mild proton shuttle, facilitating the formation of the reactive species without being harsh enough to ruin selectivity.
    
  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.5 M to 1.0 M in DMF is optimal to drive kinetics.

Optimized Experimental Protocol

Objective: Synthesis of 4-bromo-2-chloro-3-(trifluoromethyl)aniline with >95% regioselectivity.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Milder than

; prevents oxidation/tars.
Solvent DMF (Anhydrous)High polarity favors para-substitution mechanism.
Stoichiometry 1.0 equiv (Aniline) : 1.0 equiv (NBS)Prevents di-bromination.
Temperature 0°C

RT
Low temp locks regioselectivity; RT drives completion.
Concentration 0.5 MBalances rate vs. selectivity.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloro-3-(trifluoromethyl)aniline (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Dissolve NBS (10.0 mmol, 1.78 g, 1.0 eq) in DMF (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes via an addition funnel or syringe pump. Crucial: Keep the solution dark (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature. Monitor by TLC or LC-MS.

    • Target: Disappearance of SM; appearance of product peak.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash organics with brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if 6-bromo isomer is present (>5%).

Comparative Reagent Analysis

Choosing the right brominating agent is critical for this deactivated, sterically crowded scaffold.

ReagentRegioselectivity (C4 vs C6)Risk of Di-bromoHandling SafetyRecommendation
NBS / DMF High (Para) LowHigh (Solid)Preferred

/ AcOH
ModerateHighLow (Fuming liquid)Not Recommended

HighVery LowModerateGood Alternative
Pyridine-

ModerateModerateModerateBackup Option

References

  • BenchChem Technical Support. (2025).[2][3] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.[2][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94058, 2-Bromo-3-(trifluoromethyl)aniline. PubChem.[4][5] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • Duan, X., et al. (2012).[6] Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[6][7] Beilstein Journal of Organic Chemistry, 8, 744–748.[6] Link

Sources

Separating 6-bromo and 4-bromo isomers of 2-chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 6-bromo and 4-bromo isomers of 2-chloro-3-(trifluoromethyl)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating the positional isomers 6-bromo-2-chloro-3-(trifluoromethyl)aniline and 4-bromo-2-chloro-3-(trifluoromethyl)aniline. Due to their nearly identical physicochemical properties, this separation requires optimized analytical and preparative techniques. This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind these methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-bromo and 6-bromo-2-chloro-3-(trifluoromethyl)aniline isomers so challenging?

Separating these two molecules is a significant challenge because they are positional isomers. They share the same molecular formula (C₇H₄BrClF₃N) and molecular weight, leading to very similar physical properties such as boiling point and mass-to-charge ratio (m/z). The primary differences arise from subtle variations in their three-dimensional structure, which affect their dipole moment, crystal lattice energy, and steric profile.

  • 6-Bromo Isomer: The bromine atom is positioned ortho to the amine group. This proximity creates significant steric hindrance around the basic nitrogen atom and influences the molecule's electronic distribution through inductive and resonance effects.

  • 4-Bromo Isomer: The bromine atom is para to the amine group, resulting in less steric hindrance and a different overall molecular dipole moment.

These subtle distinctions are the key to achieving separation and must be exploited using high-resolution techniques.

Q2: What is the most effective technique for separating these two isomers?

For resolving closely related regioisomers, chromatographic methods offer the highest likelihood of success.[1]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective and recommended starting point for both analytical method development and preparative-scale separation due to its high resolving power.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative or secondary option. It frequently provides different selectivity compared to HPLC and has advantages such as faster run times and reduced consumption of organic solvents, aligning with green chemistry principles.[][3]

  • Flash Column Chromatography: While feasible for large quantities, standard silica gel chromatography can be problematic for anilines due to their basicity, which causes strong interactions with acidic silanol groups on the silica surface, leading to poor peak shape and potential loss of material.[4] This can be overcome with mobile phase modifiers.

  • Fractional Crystallization: This classical method is generally less effective than chromatography for isomers with very similar structures.[1] Its success is contingent on identifying a solvent system where the two isomers exhibit a significant difference in solubility at varying temperatures, which can require extensive screening.[5][6]

Q3: I am developing an HPLC method but the isomers are co-eluting. What should I do?

Co-elution is a common issue. The following troubleshooting guide provides a systematic approach to optimize your separation.

Troubleshooting Guide 1: HPLC Method Optimization

The key to separating these isomers via HPLC is to maximize the subtle differences in their interaction with the stationary and mobile phases.

Step 1: Stationary Phase Selection

  • Initial Column: A standard C18 (octadecylsilane) column is the conventional starting point for reversed-phase HPLC.[7]

  • Alternative Selectivity: If a C18 column fails to provide resolution, switch to a stationary phase that offers different interaction mechanisms. A Phenyl-Hexyl column is highly recommended. This phase can induce π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic rings of your aniline isomers. The different electron densities of the 4-bromo and 6-bromo isomers can lead to differential retention, enabling separation.[1][4]

Step 2: Mobile Phase Optimization

  • Solvent System: The most common mobile phases are Acetonitrile/Water and Methanol/Water. Acetonitrile often provides sharper peaks and lower viscosity, but methanol can offer different selectivity. It is worthwhile to screen both.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of the isomer cluster. Once determined, run a much shallower gradient around that elution point (e.g., increase the organic phase by 0.5-1% per minute) to maximize resolution.

  • Mobile Phase Additives: The basic amine group on the anilines can interact with residual acidic silanols on the silica backbone of the stationary phase, causing peak tailing. To ensure sharp, symmetrical peaks, add a modifier to the mobile phase:

    • Acidic Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the aqueous and organic mobile phase components. This protonates the aniline, ensuring it is in a single ionic form and minimizing interactions with the stationary phase.

Step 3: Temperature Control

  • Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.[7] However, be aware that temperature can also change selectivity, so it should be controlled and optimized.

Experimental Protocol: HPLC Method Development
  • Column: Start with Discovery® C18, 15 cm × 4.6 mm, 5 µm (or equivalent).[7]

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C[7]

  • Detection: UV at 254 nm[7]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the isomer mixture in methanol or acetonitrile at approximately 1 mg/mL.[8]

  • Gradient Program:

    • Run an initial scout gradient: 10% B to 90% B over 20 minutes.

    • Based on the elution time, optimize with a shallow gradient. For example, if the isomers elute at 60% B, try a gradient of 50% B to 70% B over 30 minutes.

  • Optimization: If resolution is still insufficient, switch to a Phenyl-Hexyl column and repeat the gradient optimization.

Q4: Is Supercritical Fluid Chromatography (SFC) a better choice for this separation?

SFC can be a powerful tool, especially when HPLC fails or for preparative-scale work where reducing solvent usage is a priority.[3] SFC operates on normal-phase principles and uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[9]

Troubleshooting Guide 2: SFC Method Development

Step 1: Column Selection

  • SFC offers a wide range of stationary phases. For achiral isomer separations, columns with polar functional groups are effective. Start with a column like a Diol or Pyridyl-Amide phase. These can interact with the polar amine and electron-withdrawing groups on your isomers.

Step 2: Modifier Selection and Gradient

  • The "modifier" is an organic solvent, typically an alcohol, added to the supercritical CO₂ to increase solvent strength and modulate selectivity.[10]

  • Screening: Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol). Methanol is the most common starting point.

  • Gradient: Similar to HPLC, perform a gradient of the modifier (e.g., 2% to 40% Methanol over 10 minutes) to find the elution window. Then, use a shallow gradient to improve resolution.

  • Additive: A basic additive like diethylamine (DEA) may be needed in the modifier to improve the peak shape of the basic aniline isomers.

Data Presentation

Table 1: Physicochemical Property Comparison (Experimental and Estimated)
Property4-bromo-2-chloro-3-(trifluoromethyl)aniline6-bromo-2-chloro-3-(trifluoromethyl)anilineRationale for Differences
Molecular Formula C₇H₄BrClF₃NC₇H₄BrClF₃NIdentical
Molecular Weight 274.47 g/mol 274.47 g/mol Identical
pKa (Predicted) ~2.5< 2.5The ortho-bromo group in the 6-isomer provides steric hindrance to the amine lone pair and a strong inductive electron-withdrawing effect, reducing basicity (lowering pKa) more than the para-bromo group.[11][12]
Polarity (Predicted) Moderately PolarLess PolarThe 6-bromo isomer has more substitution flanking the polar amine group, which can shield its polarity and lead to slightly weaker interactions with polar stationary phases.
Boiling Point High (exact value unavailable)High (exact value unavailable)Expected to be very similar; distillation is not a practical separation method.[5]
Solubility Soluble in polar organic solvents like Methanol.[13]Expected to be soluble in polar organic solvents.Differences in solubility in specific solvents may exist due to crystal packing, which could be exploited for fractional crystallization.[6]

Note: Some values are estimated based on data from structurally similar compounds and established principles of physical organic chemistry, as specific experimental data for both isomers is not widely published.

Table 2: Recommended Starting Conditions for Chromatographic Separation
ParameterHPLC (Reversed-Phase)SFC (Normal-Phase)Flash Chromatography (Normal-Phase)
Stationary Phase C18 or Phenyl-Hexyl[1]Diol or Pyridyl-AmideSilica Gel[4]
Mobile Phase Acetonitrile / Water[14]Supercritical CO₂ / Methanol[10]Hexanes / Ethyl Acetate[4]
Key Modifier 0.1% TFA or Formic Acid0.1% Diethylamine (in Modifier)0.5-2% Triethylamine (in Eluent)[4]
Primary Interaction Hydrophobic / π-πPolar / Dipole-DipoleAdsorption

Visualization of Workflows

Diagram 1: General Isomer Separation Strategy

cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Final Analysis A Isomer Mixture B Analytical HPLC or SFC (Confirm presence of isomers) A->B C Method Scouting (Column, Mobile Phase, Modifier) B->C D Is resolution adequate? C->D E Preparative HPLC / SFC D->E Yes (High Purity) F Flash Chromatography (with TEA modifier) D->F Yes (Large Scale) G Fractional Crystallization (If other methods fail) D->G No H Collect Fractions E->H F->H G->H I Analyze Purity (Analytical HPLC/SFC) H->I J Combine Pure Fractions I->J K Isolated Pure Isomers J->K

Caption: A logical workflow for the separation and purification of the target isomers.

Diagram 2: Troubleshooting Poor Chromatographic Resolution

cluster_res start Initial Chromatogram Shows Poor Separation peak_shape Problem: Peak Tailing/Asymmetry Solution: Add Modifier HPLC: 0.1% TFA Flash: 1% TEA start->peak_shape Bad Peak Shape resolution Problem: Co-elution/Poor Resolution Optimize Mobile Phase Change Stationary Phase start->resolution Good Peak Shape peak_shape->resolution mp_gradient Make Gradient Shallower resolution:f0->mp_gradient mp_solvent Switch Organic Solvent (e.g., ACN to MeOH) resolution:f0->mp_solvent sp_change Switch Column (e.g., C18 to Phenyl-Hexyl) resolution:f1->sp_change end_node Achieved Baseline Separation mp_gradient->end_node mp_solvent->end_node sp_change->end_node

Caption: A decision tree for troubleshooting common issues in isomer chromatography.

References

  • Brainly.in. (2023-04-01).
  • Shimadzu. (n.d.).
  • BenchChem. (2025).
  • Separation Science. (2023, December 8).
  • PubMed. (2021, May 15).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Selvita. (2024, September 19).
  • ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS#: 393-36-2.
  • BenchChem. (2025). The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide.
  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline.
  • University of Wisconsin. (n.d.). Bordwell pKa Table.
  • University of California, Irvine. (n.d.).
  • Chemistry LibreTexts. (2022, July 20). Acid-base properties of nitrogen-containing functional groups.
  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.

Sources

Technical Support Center: Optimizing Sandmeyer Transformations of Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SAND-CF3-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting low yields/decomposition in diazotization of electron-deficient anilines.

Executive Summary: The "Electronic Wall"

Welcome to the High-Throughput Chemistry Support Hub. You are likely encountering difficulties converting trifluoromethyl anilines (e.g., 2-, 3-, or 4-aminobenzotrifluoride) into their corresponding halides (Cl, Br, I).

The Core Problem: The trifluoromethyl group (


) is a potent electron-withdrawing group (EWG). It drastically reduces the nucleophilicity of the amine nitrogen. In standard aqueous acidic conditions (

), the rate-limiting step shifts from nitrosation to the initial nucleophilic attack of the amine on the nitrosonium ion (

).

Consequently, two failure modes dominate:

  • Incomplete Diazotization: The amine simply sits in the acid, unreacted.

  • Hydrolysis: If you heat it to force the reaction, the formed diazonium salt reacts with water (the solvent) to form the phenol before the halide can displace it.

This guide provides a diagnostic workflow and a "Gold Standard" anhydrous protocol to bypass these issues.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure point in your reaction mechanism.

SandmeyerDiagnostic Start Analyze Crude LCMS/NMR Result1 Recovered Starting Material (Aniline) Start->Result1 Major Peak Result2 Phenol Formation (Ar-OH) Start->Result2 Major Peak Result3 Black Tar / Complex Mixture Start->Result3 No distinct peaks Result4 Desired Halide (Low Yield) Start->Result4 < 40% Yield Diag1 Diagnosis: Diazotization Failure. Amine is too electron-poor for aqueous NO+. Result1->Diag1 Diag2 Diagnosis: Hydrolysis. Water is competing with the Halide. Diazonium salt is unstable. Result2->Diag2 Diag3 Diagnosis: Thermal Decomposition. Radical pathway uncontrolled or temperature too high. Result3->Diag3 Sol1 Action: Switch to Anhydrous Protocol (t-BuONO / MeCN) Diag1->Sol1 Diag2->Sol1 Sol2 Action: Increase Copper Loading or use Anhydrous Halide Source Diag3->Sol2

Figure 1: Diagnostic decision tree for Sandmeyer failures involving electron-deficient substrates.

Troubleshooting FAQs
Q1: I am using excess

and

, but I still recover 60% starting material. Why?

A: This is a kinetics issue, not a stoichiometry issue. The


 of the conjugate acid of a 

-aniline is very low (often < 2.0), meaning the free amine concentration is low, but more importantly, the nucleophilicity of that free amine is decimated by the

group.
  • The Fix: You must use a more potent nitrosating agent in a non-aqueous solvent. Switch to organic nitrites (like tert-butyl nitrite) in acetonitrile. This performs diazotization via a homogenous mechanism that does not rely on the solubility of the amine in water.

Q2: My reaction turns into a black sludge (tar) immediately upon adding Copper. What is happening?

A: This indicates rapid radical polymerization or "azo-tar" formation. Trifluoromethyl diazonium salts are thermally fragile. If the copper catalyst is added too quickly or at too high a temperature, the generation of aryl radicals (


) exceeds the rate at which the halogen atom transfer occurs. The radicals then couple with each other or the solvent.
  • The Fix: Ensure the diazotization is complete at

    
    before adding the copper source (or add the nitrite to the copper/amine mixture slowly). Keep the temperature low initially, then ramp slowly.
    
Q3: I see a significant amount of phenol (

) in my product.

A: This is the classic "Aqueous Sandmeyer" failure mode. The highly electrophilic diazonium species reacts with the solvent (water) faster than the copper halide can facilitate the substitution.

  • The Fix: Eliminate water entirely. Use the Doyle-Sandmeyer Protocol (see below) which uses anhydrous acetonitrile.

The "Gold Standard" Protocol: Anhydrous Doyle-Sandmeyer

For


-anilines, the aqueous method is obsolete. The following protocol utilizes tert-butyl nitrite (

-BuONO) and anhydrous Copper(II) halides in Acetonitrile (MeCN). This is a One-Pot procedure that minimizes the accumulation of potentially explosive diazonium salts.
Reagents & Setup
  • Substrate: 1.0 equiv Trifluoromethyl-aniline

  • Reagent: 1.5 equiv tert-Butyl Nitrite (

    
    -BuONO) [90% purity grade]
    
  • Catalyst/Halide Source: 1.2 equiv

    
     (for Bromination) or 
    
    
    
    (for Chlorination).
    • Note: Anhydrous

      
       salts are preferred over 
      
      
      
      here because the reaction proceeds via a radical redox mechanism where
      
      
      acts as the ligand transfer agent.
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the

    
     (or 
    
    
    
    ) and the
    
    
    -aniline in anhydrous MeCN. The solution will likely be dark green/brown.
  • Temperature Control: Cool the mixture to 0–5 °C in an ice bath.

  • Diazotization (The Critical Step): Add the

    
    -BuONO dropwise over 10–15 minutes.
    
    • Observation: Gas evolution (

      
      ) will be visible.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2 hours.

    • Optional: If LCMS shows incomplete conversion after 2 hours, heat to 60 °C for 30 minutes.

  • Workup: Quench with 20% aqueous

    
     (to break copper complexes), extract with Ethyl Acetate, and wash with brine.
    
Data Comparison: Aqueous vs. Anhydrous
SubstrateMethod A: Aqueous (

)
Method B: Anhydrous (

-BuONO/CuBr

/MeCN)
2-CF3-Aniline 22% Yield (Major Phenol impurity)84% Yield
4-CF3-Aniline 35% Yield91% Yield
3-CF3-4-CN-Aniline 0% (Recovered SM)76% Yield
Mechanistic Insight

Understanding the mechanism helps you troubleshoot. In the anhydrous protocol, we operate in a Radical Ligand Transfer manifold.

  • Nitrosation:

    
    -BuONO nitrosates the amine to form the Diazonium species (
    
    
    
    ) in situ.
  • Reduction: The Copper species reduces the Diazonium, releasing

    
     gas and generating an Aryl Radical (
    
    
    
    ).[1]
  • Ligand Transfer: The oxidized Copper species transfers the Halide (

    
    ) to the Aryl Radical.
    

SandmeyerMechanism Aniline Ar-NH2 (CF3-Aniline) Diazonium Ar-N2+ (Diazonium Salt) Aniline->Diazonium Slow Step for EWG Radical Ar• (Aryl Radical) Diazonium->Radical - N2 (Gas) Product Ar-X (Aryl Halide) Radical->Product Halogen Transfer tBuONO t-BuONO (Nitrosation) tBuONO->Aniline CuRed Cu(I)/Cu(II) (SET Reduction) CuRed->Diazonium CuOx Cu(II)-X (Ligand Transfer) CuOx->Radical

Figure 2: Simplified radical pathway for the anhydrous Sandmeyer reaction.

References
  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977.

  • Organic Chemistry Portal. "Sandmeyer Reaction: Recent Developments and Protocols."

  • Goossen, L. J., et al. "Sandmeyer Trifluoromethylation."[2] Synthesis, 2014.[2][3] (Provides context on handling diazonium salts of CF3-anilines).

  • Sigma-Aldrich. "tert-Butyl Nitrite Product & Safety Data."

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-2-chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Stop and Read: This is not a generic safety guide. 6-Bromo-2-chloro-3-(trifluoromethyl)aniline is a halogenated aromatic amine. While standard lab safety focuses on corrosivity or flammability, the primary lethal vector for this compound is dermal absorption leading to Methemoglobinemia .

The addition of halogen (Bromo, Chloro) and trifluoromethyl groups to the aniline ring increases the compound's lipophilicity compared to unsubstituted aniline. This allows it to penetrate nitrile gloves and human skin with alarming efficiency, often without immediate pain or burning sensation.

The "Silent Hypoxia" Mechanism

Upon absorption, hepatic metabolism converts this aniline derivative into reactive metabolites (likely N-hydroxylamines). These metabolites oxidize the ferrous iron (


) in hemoglobin to ferric iron (

), creating methemoglobin. This form of hemoglobin cannot bind oxygen, leading to cellular hypoxia despite normal respiration rates.
  • Early Sign: Cyanosis (blue lips/fingernail beds).

  • Late Sign: Chocolate-brown blood, confusion, collapse.

Hierarchy of Controls & Engineering Barriers

PPE is the last line of defense. Engineering controls are mandatory for this compound.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood Volatility is low for the solid, but dust generation during weighing is critical. Vapors from solutions are toxic.
Airflow Velocity 80–100 fpm Standard face velocity prevents turbulence that could eject light powders.
Surface Protection Disposable Absorbent Pads The compound is oily and persistent. Pads prevent permanent contamination of hood surfaces.
Balance Location Inside Hood Never weigh this compound on an open bench. Micro-static dust is invisible and highly bioactive.

Personal Protective Equipment (PPE) Matrix

The "Nitrile Trap": A Critical Warning

Standard disposable nitrile gloves (4-6 mil) are insufficient for prolonged contact. Aromatic amines can permeate standard nitrile in <10 minutes. The trifluoromethyl group acts as a permeation enhancer.

Hand Protection Protocol
  • Primary Layer (Inner): 4-mil Nitrile (barrier against sweat/biologicals).

  • Secondary Layer (Outer - Critical): Silver Shield® (EVOH/PE Laminate) or Viton® .

    • Why? Laminate films provide >480 minutes breakthrough time for anilines.

  • Dexterity Compromise: If fine manipulation requires nitrile only, you must employ the "Splash & Change" rule: Double-glove with thick nitrile (minimum 8 mil total) and change outer gloves immediately upon any visible contact or every 15 minutes.

Respiratory, Eye & Body Protection[1][2][3][4]
PPE CategorySpecificationOperational Logic
Respiratory N95/P100 (Solid) or OV/P100 (Solution) If hood work is impossible (not recommended), a full-face respirator with Organic Vapor (OV) and P100 pre-filter is required.
Eye Protection Chemical Goggles Safety glasses are insufficient. Dust entry into the lacrimal duct provides a direct route to the bloodstream.
Body Armor Tyvek® Lab Coat/Sleeve Covers Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dusts and liquids.
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 6-Bromo-2-chloro-3-(trifluoromethyl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Oily Liquid State->Liquid Glove_Solid Glove: Double Nitrile (Change <30m) Solid->Glove_Solid Short Duration Resp_Solid Resp: Fume Hood (Primary) or N100 Mask (Secondary) Solid->Resp_Solid Glove_Liquid CRITICAL: Silver Shield / Laminate Liner Liquid->Glove_Liquid High Permeation Risk Resp_Liquid Resp: Fume Hood (Mandatory) OV Cartridge if heated Liquid->Resp_Liquid End Proceed with Synthesis Glove_Solid->End Glove_Liquid->End Safe Operation

Figure 1: Decision matrix for PPE selection based on physical state, emphasizing the requirement for laminate gloves when handling solutions.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Use an anti-static gun or polonium strip if available. Halogenated powders are often static-prone and "jump."

  • The "Boat" Method: Do not use weighing paper. Use a plastic weighing boat.

  • Transfer: Dissolve the solid inside the weighing boat with the reaction solvent (if compatible) before transferring to the flask. This eliminates the step of pouring dry powder, which generates dust.

B. Decontamination of Spills[1]
  • Do NOT use Bleach: Hypochlorite can react with anilines to form more toxic chloramines.

  • Solvent Selection: Use a surfactant (soapy water) first. If a solvent is needed for final polish, use Ethanol, but be aware that Ethanol enhances skin absorption if you touch it.

  • Waste: All cleanup materials (Kimwipes, gloves) go into Hazardous Solid Waste , not regular trash.

Emergency Response: The "Blue Patient" Protocol

If exposure is suspected, speed is critical. The onset of methemoglobinemia can be delayed by 1-4 hours.

Exposure Response Workflow
  • Skin Contact:

    • Strip: Remove all clothing immediately (do not pull shirts over the head; cut them off if necessary).

    • Wash: Flush with copious soap and water for 15 minutes.[5] Do not scrub hard (abrasion increases absorption).

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Medical Alert:

    • Transport to ER immediately.

    • CRITICAL: Hand the SDS to the physician and say: "Patient exposed to Aniline derivative. Check for Methemoglobinemia.[4][6] Antidote is Methylene Blue." [7][6][8][9]

Visualization: Emergency Decision Tree

Emergency_Response Exposure Exposure Event Route Identify Route Exposure->Route Skin Dermal Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Action_Skin Remove Clothing Wash w/ Soap (15m) Skin->Action_Skin Action_Eye Flush Eye (15m) Eye->Action_Eye Action_Inhale Fresh Air Support Breathing Inhale->Action_Inhale Medical Transport to ER Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Info Provide SDS Mention 'Methemoglobinemia' Medical->Info Treatment Possible Antidote: Methylene Blue Info->Treatment

Figure 2: Emergency response workflow highlighting the specific medical communication required for aniline poisoning.

Disposal & Waste Management

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. Reaction may be violent.[6]

  • Labeling: Waste container must be labeled: "Toxic - Halogenated Aniline - Skin Absorption Hazard."

  • Aquatic Toxicity: This compound is likely very toxic to aquatic life.[3][10] Under no circumstances should it enter drains.[10][11][12]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Right to Know Program. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.